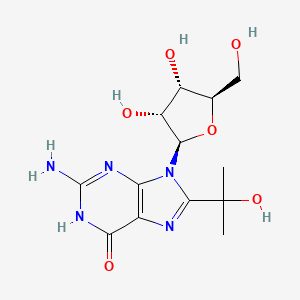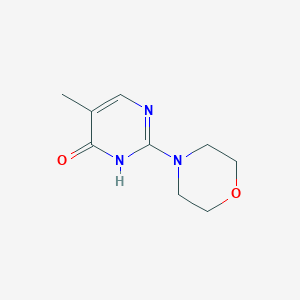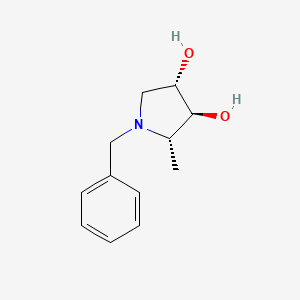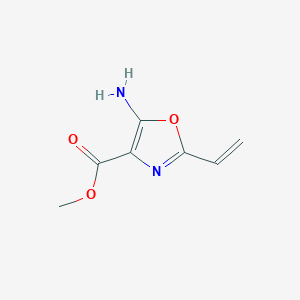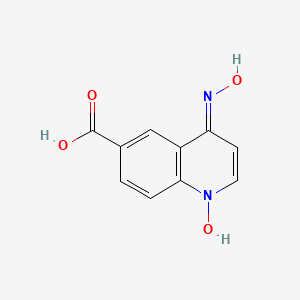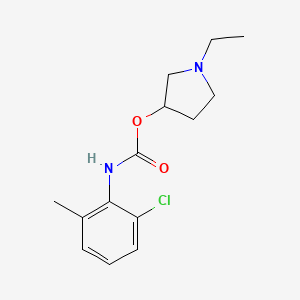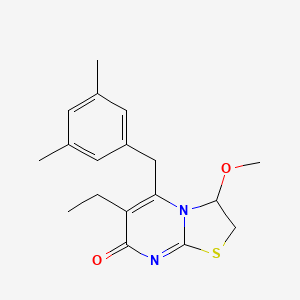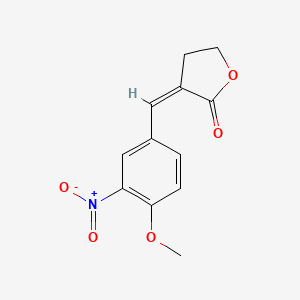![molecular formula C19H22N4O B12916531 4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl- CAS No. 89459-60-9](/img/structure/B12916531.png)
4-Acridinecarboxamide, 9-amino-N-[2-(dimethylamino)ethyl]-7-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9-Amino-N-(2-(dimethylamino)ethyl)-7-methylacridine-4-carboxamide is a compound belonging to the class of acridines, which are known for their planar tricyclic structure. This compound has garnered interest due to its potential applications in medicinal chemistry, particularly as an antitumor agent. Its structure allows it to intercalate into DNA, disrupting the function of topoisomerases, which are enzymes critical for DNA replication and transcription.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-Amino-N-(2-(dimethylamino)ethyl)-7-methylacridine-4-carboxamide typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the acridine core.
Amination: Introduction of the amino group at the 9th position of the acridine ring.
Alkylation: The 2-(dimethylamino)ethyl group is introduced via an alkylation reaction.
Carboxamide Formation: The carboxamide group is introduced at the 4th position.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-performance liquid chromatography (HPLC) for purification.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino groups.
Reduction: Reduction reactions can be used to modify the acridine ring or the carboxamide group.
Substitution: Various substitution reactions can be performed on the acridine ring to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of nitro derivatives, while reduction could yield amine derivatives.
科学研究应用
Chemistry
In chemistry, 9-Amino-N-(2-(dimethylamino)ethyl)-7-methylacridine-4-carboxamide is used as a model compound for studying DNA intercalation and the effects of structural modifications on binding affinity and specificity.
Biology
In biological research, this compound is used to study the mechanisms of DNA replication and transcription, as well as the role of topoisomerases in these processes.
Medicine
Medically, the compound has shown promise as an antitumor agent. Its ability to intercalate into DNA and inhibit topoisomerase activity makes it a potential candidate for cancer therapy.
Industry
In the industrial sector, this compound could be used in the development of new pharmaceuticals and as a tool for studying drug-DNA interactions.
作用机制
The primary mechanism of action for 9-Amino-N-(2-(dimethylamino)ethyl)-7-methylacridine-4-carboxamide involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the normal function of the DNA. This intercalation inhibits the activity of topoisomerases, enzymes that are essential for DNA replication and transcription. By trapping the topoisomerase-DNA complex, the compound prevents the re-ligation of DNA strands, leading to DNA damage and cell death.
相似化合物的比较
Similar Compounds
N-(2-(dimethylamino)ethyl)-9-aminoacridine-4-carboxamide: Another acridine derivative with similar DNA intercalating properties.
N-(2-(dimethylamino)butyl)-9-aminoacridine-4-carboxamide: A derivative with a longer alkyl chain, affecting its binding affinity and specificity.
Uniqueness
What sets 9-Amino-N-(2-(dimethylamino)ethyl)-7-methylacridine-4-carboxamide apart is its specific substitution pattern, which optimizes its DNA intercalating ability and topoisomerase inhibition. The presence of the dimethylaminoethyl group enhances its solubility and cellular uptake, making it a more effective antitumor agent compared to its analogs.
属性
CAS 编号 |
89459-60-9 |
|---|---|
分子式 |
C19H22N4O |
分子量 |
322.4 g/mol |
IUPAC 名称 |
9-amino-N-[2-(dimethylamino)ethyl]-7-methylacridine-4-carboxamide |
InChI |
InChI=1S/C19H22N4O/c1-12-7-8-16-15(11-12)17(20)13-5-4-6-14(18(13)22-16)19(24)21-9-10-23(2)3/h4-8,11H,9-10H2,1-3H3,(H2,20,22)(H,21,24) |
InChI 键 |
XJZPZEACWDVONV-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1)N=C3C(=C2N)C=CC=C3C(=O)NCCN(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


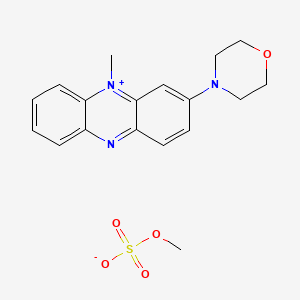
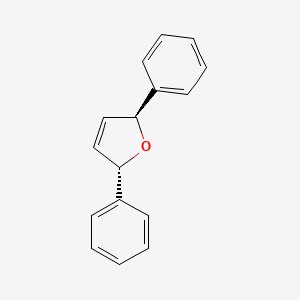
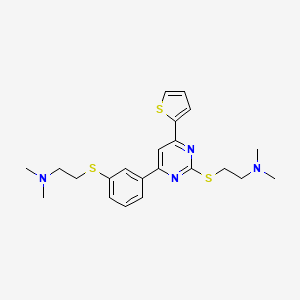
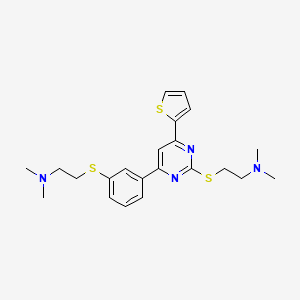
![Furan-2-ylmethyl 4'-octyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916458.png)
